molecular formula C18H17ClN2O2 B6491535 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-36-0

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B6491535
CAS No.: 905676-36-0
M. Wt: 328.8 g/mol
InChI Key: GHNLGRASRARKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound characterized by a benzamide core substituted with a chlorine atom at the 2-position and linked to a 5-oxopyrrolidin-3-yl moiety bearing a 4-methylphenyl group. Its molecular formula is C₁₉H₁₈ClN₂O₂, with a molecular weight of 341.8 g/mol (estimated).

Properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNLGRASRARKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (BG16101)

  • Molecular Formula : C₂₀H₂₂N₂O₄
  • Molecular Weight : 354.4 g/mol
  • Key Differences: The benzamide moiety features 3,4-dimethoxy substituents instead of 2-chloro.
  • Synthesis Relevance : Similar coupling methods (e.g., TBTU-mediated amidation) are employed, as seen in related benzamide derivatives .

4-Chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide (D294-0106)

  • Molecular Formula : C₂₁H₁₉ClN₄O₂S
  • Molecular Weight : 426.92 g/mol
  • Key Differences: Incorporates a 1,3,4-thiadiazol-2-yl linker between the pyrrolidinone and benzamide. The thiadiazole ring introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity .

Benzamide Derivatives with Heterocyclic Modifications

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide

  • Molecular Formula : C₂₁H₁₉ClN₂O₄S₂
  • Molecular Weight : 478.98 g/mol
  • Key Differences: Replaces the pyrrolidinone with a thiazolidinone ring containing a benzylidene substituent. The thioxo group and extended conjugation may improve π-π stacking interactions in biological targets .

2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

  • Molecular Formula : C₁₉H₁₆ClN₃O₂
  • Molecular Weight : 361.8 g/mol
  • Key Differences: Features a pyrazolone ring instead of pyrrolidinone. DFT studies indicate strong hydrogen-bonding interactions and electrostatic stabilization, suggesting higher stability in polar environments compared to the target compound .

Substituent-Driven Functional Variations

2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron)

  • Molecular Formula : C₁₅H₁₀ClF₃N₂O₃
  • Molecular Weight : 358.7 g/mol
  • Key Differences : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a potent insecticide. This contrasts with the target compound, which lacks such agrochemical motifs .

2-Chloro-N-[(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]benzamide (BAY-460)

  • Molecular Formula : C₂₀H₁₉ClN₄O₃
  • Molecular Weight : 398.8 g/mol
  • Key Differences: Incorporates a cyanophenyl group and methylamino-oxobutanamide chain, likely targeting enzymes like ATAD2. The cyanophenyl group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.